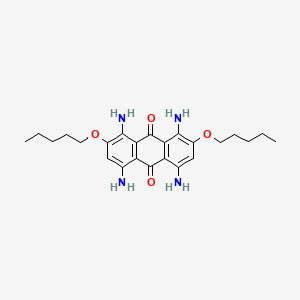
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 This compound is characterized by its anthracene core, which is substituted with amino groups and pentyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination at the 1,4,5,8 positions using suitable amine reagents under controlled conditions.
Etherification: The pentyloxy groups are introduced at the 2,7 positions through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and pentyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups instead of pentyloxy groups.
1,4,5,8-Tetraamino-2,7-bis(methoxy)anthracene-9,10-dione: Contains methoxy groups instead of pentyloxy groups.
1,4,5,8-Tetraamino-2,7-bis(ethoxy)anthracene-9,10-dione: Features ethoxy groups in place of pentyloxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
属性
CAS 编号 |
88601-65-4 |
|---|---|
分子式 |
C24H32N4O4 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-dipentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c1-3-5-7-9-31-15-11-13(25)17-19(21(15)27)24(30)20-18(23(17)29)14(26)12-16(22(20)28)32-10-8-6-4-2/h11-12H,3-10,25-28H2,1-2H3 |
InChI 键 |
GYCYYRVKTMGIQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


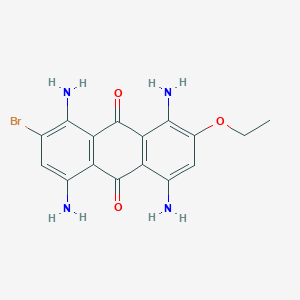
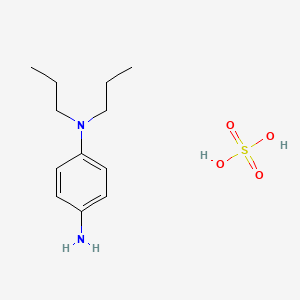

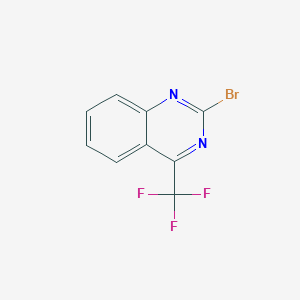
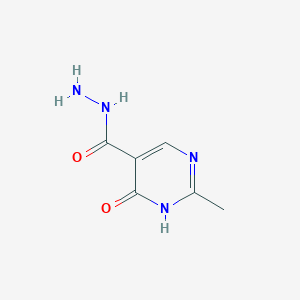
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
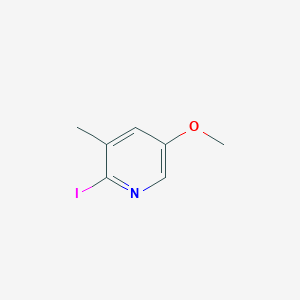
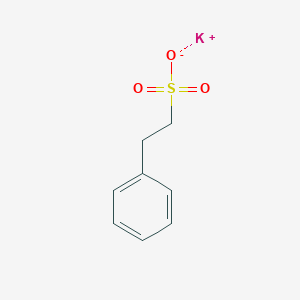
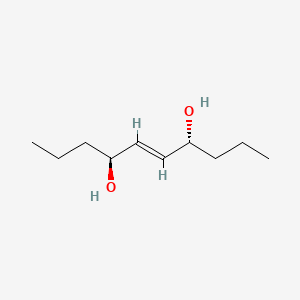
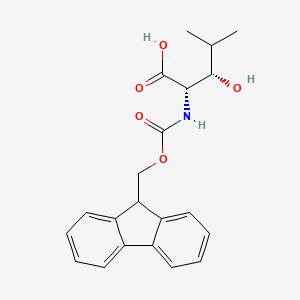
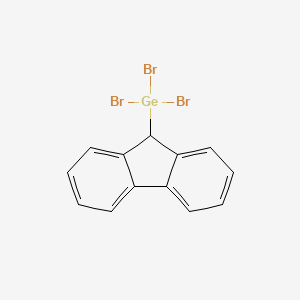
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
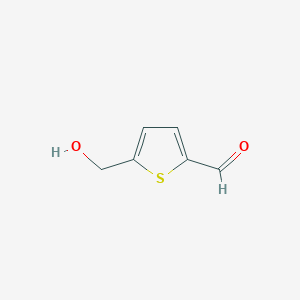
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
